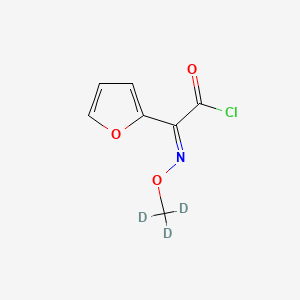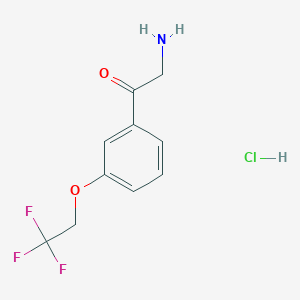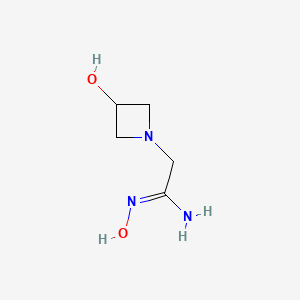
Bromhexine N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromhexine N-Oxide is a derivative of Bromhexine, a well-known mucolytic agent used to treat respiratory disorders associated with excessive mucus secretion. This compound retains the core structure of Bromhexine but includes an additional oxygen atom, which may influence its chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromhexine N-Oxide typically involves the oxidation of Bromhexine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
化学反应分析
Types of Reactions: Bromhexine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Bromhexine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Bromhexine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bromhexine N-Oxide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its mucolytic properties and potential therapeutic applications in respiratory diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control
作用机制
Bromhexine N-Oxide exerts its effects by modifying the physicochemical properties of mucus, making it less viscous and easier to expel. It enhances mucociliary clearance by increasing the production of serous mucus and activating the ciliated epithelium. The molecular targets include mucin proteins and ciliary cells in the respiratory tract .
相似化合物的比较
Bromhexine: The parent compound, primarily used as a mucolytic agent.
Ambroxol: A metabolite of Bromhexine with similar mucolytic properties.
N-acetylcysteine: Another mucolytic agent used in respiratory therapy.
Uniqueness: Bromhexine N-Oxide is unique due to its additional oxygen atom, which may confer different pharmacokinetic and pharmacodynamic properties compared to Bromhexine. This structural modification can influence its solubility, stability, and interaction with biological targets .
属性
分子式 |
C14H20Br2N2O |
|---|---|
分子量 |
392.13 g/mol |
IUPAC 名称 |
N-[(2-amino-3,5-dibromophenyl)methyl]-N-methylcyclohexanamine oxide |
InChI |
InChI=1S/C14H20Br2N2O/c1-18(19,12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 |
InChI 键 |
GQLOSIJWCOMKDT-UHFFFAOYSA-N |
规范 SMILES |
C[N+](CC1=C(C(=CC(=C1)Br)Br)N)(C2CCCCC2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
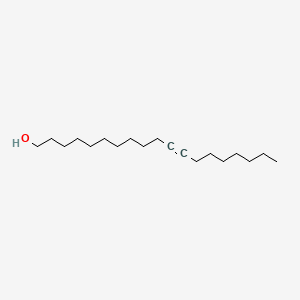
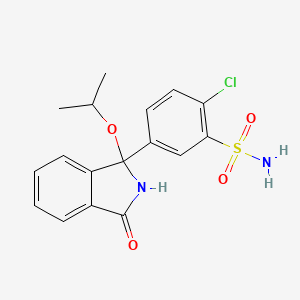
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
![n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide](/img/structure/B13430885.png)
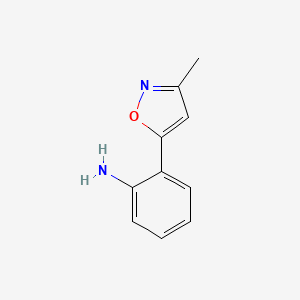

![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
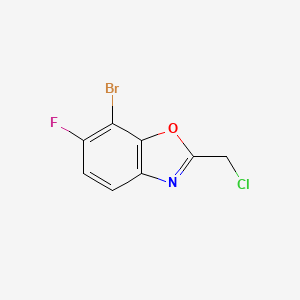
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)
